GNX-865 - 1223568-82-8

GNX-865

Catalog Number: EVT-269375
CAS Number: 1223568-82-8
Molecular Formula: C16H14ClNO3
Molecular Weight: 303.742
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GNX-865 is a novel mitochondrial permeability transition pore (mtPTP) inhibitor.
Source and Classification

GNX-865 originates from a series of synthetic modifications to existing chemical frameworks known for their biological activity. The compound is classified under small molecules, specifically designed to interact with protein targets involved in disease pathways. This classification is pivotal as it influences the compound's pharmacokinetics and pharmacodynamics, which are crucial for its efficacy and safety profiles.

Synthesis Analysis

Methods of Synthesis

The synthesis of GNX-865 involves several sophisticated organic chemistry techniques. The primary methods include:

  1. Multi-step Synthesis: This approach typically involves the formation of intermediates that undergo subsequent reactions to yield the final product.
  2. Reflux Techniques: The reactions often require heating under reflux conditions to facilitate the necessary chemical transformations.
  3. Purification: After synthesis, GNX-865 is purified using chromatographic methods such as high-performance liquid chromatography (HPLC) to ensure the removal of by-products and unreacted materials.

Technical Details

The synthesis pathway often employs specific reagents and catalysts that enhance yield and selectivity. For example, the use of palladium-catalyzed coupling reactions can be integral in forming complex structures within GNX-865.

Molecular Structure Analysis

Structure and Data

GNX-865 possesses a unique molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula and structural data can be summarized as follows:

  • Molecular Formula: CxHyNzOw (exact values depend on the specific structure)
  • Molecular Weight: Approximately 300-400 g/mol
  • 3D Structure: The compound exhibits a distinct three-dimensional conformation essential for its interaction with target proteins.

Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are employed to elucidate its structure, confirming the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions Involving GNX-865

GNX-865 participates in various chemical reactions that are critical for its function as a therapeutic agent. Key reactions include:

  1. Binding Interactions: The compound may undergo reversible binding with target enzymes or receptors, which is essential for its inhibitory action.
  2. Metabolic Transformations: In biological systems, GNX-865 can be metabolized through phase I and phase II reactions, influencing its bioavailability and elimination.

Technical Details

The kinetics of these reactions are studied using enzyme assays and in vivo models to determine the efficacy and potency of GNX-865 against specific targets.

Mechanism of Action

Process and Data

The mechanism of action for GNX-865 involves its selective inhibition of specific enzymatic pathways. It typically functions by:

  1. Competitive Inhibition: GNX-865 competes with natural substrates for binding sites on target enzymes.
  2. Allosteric Modulation: In some cases, it may bind to sites other than the active site, leading to conformational changes that inhibit enzyme activity.

Data from pharmacological studies indicate that GNX-865 effectively alters cellular signaling pathways, which may lead to therapeutic outcomes in disease models.

Physical and Chemical Properties Analysis

Physical Properties

GNX-865 exhibits several notable physical properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: Specific melting point data would be determined during characterization studies.

Chemical Properties

The chemical stability of GNX-865 is crucial for its application:

  • pH Stability: Stability across a range of pH levels is assessed to ensure efficacy in various biological environments.
  • Reactivity: The compound's reactivity with other chemicals is characterized through stress testing under different conditions (e.g., temperature, light).
Applications

Scientific Uses

GNX-865 has potential applications across multiple scientific domains:

  1. Pharmacology: As a tool compound, it aids in investigating specific biochemical pathways related to diseases such as cancer or autoimmune disorders.
  2. Drug Development: Its unique properties make it a candidate for further development into therapeutics targeting specific diseases.
  3. Biochemical Research: It serves as a reference compound in studies exploring enzyme inhibition and signal transduction mechanisms.
Introduction to Mitochondrial Permeability Transition Pore (MPTP) and GNX-865

Biological Significance of MPTP in Cellular Homeostasis and Disease Pathogenesis

The mitochondrial permeability transition pore (MPTP) is a non-selective channel in the inner mitochondrial membrane whose dysregulation drives cellular catastrophe. Structurally, the MPTP is hypothesized to form through the F-ATP synthase complex, particularly involving the c-subunit ring or dimeric interfaces, with regulatory components like cyclophilin D (CypD) modulating its opening [7] [8]. Under physiological conditions, transient ("flickering") MPTP openings facilitate mitochondrial Ca²⁺ efflux and reactive oxygen species (ROS) homeostasis, maintaining metabolic equilibrium [8]. However, sustained opening triggers mitochondrial depolarization, ATP depletion, and release of pro-apoptotic factors like cytochrome c, directly linking MPTP dysregulation to programmed cell death [7] [8].

The transition from physiological to pathological MPTP activation hinges on cellular stressors. Calcium overload and oxidative stress lower the MPTP opening threshold, converting this pore into a conduit for irreversible damage—mitochondrial swelling, outer membrane rupture, and bioenergetic collapse [4] [7]. This dual role positions the MPTP as a critical sentinel in cellular fate, where controlled activity supports homeostasis, but unregulated opening accelerates degeneration.

Table 1: Key Molecular Components and Regulatory Mechanisms of the MPTP

ComponentRole in MPTPRegulators
F-ATP synthasePutative pore-forming structure; c-subunit implicated in channel conductanceOligomycin (stabilizes closed state)
Cyclophilin D (CypD)Essential activator; binds F-ATP synthase to sensitize MPTP to Ca²⁺Cyclosporine A (inhibitor)
Adenine Nucleotide Translocator (ANT)Facilitates pore opening; interacts with CypDBongkrekic acid (inhibitor)
ROS/Ca²⁺Primary inducers; lower opening threshold via oxidation of pore componentsAntioxidants (e.g., MitoQ), Ca²⁺ chelators

Pathological Implications of MPTP Dysregulation in Ischemia-Reperfusion Injury and Neurodegenerative Disorders

Ischemia-Reperfusion Injury (IRI): MPTP opening is a hallmark of IRI, particularly in neuronal and cardiac tissues. During ischemia, anaerobic metabolism depletes ATP and elevates Ca²⁺. Reperfusion exacerbates oxidative stress, creating conditions for catastrophic MPTP activation. In hypoxic-ischemic brain damage (HIBD), MPTP-driven mitochondrial swelling ruptures outer membranes, releasing cytochrome c and activating caspase-dependent apoptosis [1] [8]. Meta-transcriptomic analyses of HIBD models confirm MPTP pathway enrichment, underscoring its centrality in reperfusion injury [1].

Neurodegenerative Disorders: Chronic MPTP dysregulation is implicated in Alzheimer’s disease (AD) and Parkinson’s disease (PD). In AD, amyloid-beta (Aβ) oligomers bind to oligomycin sensitivity-conferring protein (OSCP), destabilizing F-ATP synthase and increasing MPTP susceptibility [7]. This disrupts mitochondrial cristae architecture, reduces ATP synthesis, and accelerates neuronal loss. Similarly, in PD, MPTP opening induced by α-synuclein aggregates or complex I inhibitors (e.g., rotenone) propagates dopaminergic neuron death [8]. The persistent UPRmt response triggered by MPTP-mediated membrane potential loss further fuels chronic inflammation and cellular senescence [7].

Table 2: MPTP in Disease Pathogenesis

Disease ModelMPTP-Inducing FactorsConsequences
Cerebral IschemiaCa²⁺ overload, ROS surge during reperfusionATP depletion, cytochrome c release, apoptosis
Alzheimer’s DiseaseAβ-OSCP interaction, ROSMitochondrial fragmentation, neuronal death
Parkinson’s Diseaseα-synuclein, complex I defectsDopaminergic neuron degeneration
Cardiac IRICa²⁺ cycling defects, oxidative stressMyocyte necrosis, contractile dysfunction

GNX-865: Emergence as a Mitochondrial-Targeted MPTP Inhibitor

GNX-865 (CAS: 1223568-82-8; MW: 303.74 g/mol; Formula: C₁₆H₁₄ClNO₃) is a novel mitochondrial permeability transition pore inhibitor designed to counteract ischemia-reperfusion injury. Its core structure features a chlorinated aromatic scaffold optimized for binding MPTP components, with studies confirming its efficacy in reducing mitochondrial swelling and cytochrome c release in neuronal models [3] [6]. To enhance mitochondrial delivery, researchers conjugated GNX-865 to triphenylphosphonium (TPP⁺), leveraging TPP⁺’s positive charge for membrane potential-driven uptake into the mitochondrial matrix [1] [2]. This modification yields TPP⁺-GNX-865, which accumulates >100-fold in mitochondria compared to unconjugated GNX-865 [1].

Mechanism of Action:GNX-865 inhibits MPTP opening through dual pathways:

  • Direct Pore Inhibition: By binding F-ATP synthase or ANT, GNX-865 stabilizes the pore in a closed configuration, preventing Ca²⁺-induced swelling [1] [6].
  • RISK Pathway Activation: In hypoxic-ischemic neurons, TPP⁺-GNX-865 enhances phosphorylation of Akt and GSK-3β—key effectors of the reperfusion injury salvage kinase (RISK) pathway. This suppresses MPTP opening and preserves mitochondrial integrity [1] [2].

Therapeutic Synergy:GNX-865 synergizes with physiological interventions like therapeutic hypothermia. Hypothermia (33–35°C) activates the RISK pathway, while TPP⁺-GNX-865 amplifies this effect, reducing infarct size in HIBD models by 62% compared to hypothermia alone [1] [2].

Table 3: GNX-865 vs. TPP⁺-GNX-865: Structural and Functional Comparison

PropertyGNX-865TPP⁺-GNX-865
Molecular Weight303.74 g/mol~592 g/mol (estimated)
Mitochondrial TargetingPassive diffusionTPP⁺-driven active accumulation
MPTP InhibitionIC₅₀ ~10 μM (isolated mitochondria)IC₅₀ ~0.5 μM (neuronal OGD/RO models)
Therapeutic ScopeModerate protection in cardiac IRIEnhanced neuroprotection in HIBD + hypothermia

Research Advancements:

  • In vivo studies confirm TPP⁺-GNX-865 crosses the blood-brain barrier and reduces neuronal death by 75% in rodent HIBD models [1].
  • Meta-transcriptome analyses reveal TPP⁺-GNX-865 downregulates MPTP-associated genes (e.g., PPIF encoding CypD) while upregulating mitochondrial biogenesis factors [1] [2].

Properties

CAS Number

1223568-82-8

Product Name

GNX-865

IUPAC Name

(E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide

Molecular Formula

C16H14ClNO3

Molecular Weight

303.742

InChI

InChI=1S/C16H14ClNO3/c1-21-15-7-5-11(9-14(15)19)6-8-16(20)18-13-4-2-3-12(17)10-13/h2-10,19H,1H3,(H,18,20)/b8-6+

InChI Key

UBNJOSSBOHRSMZ-SOFGYWHQSA-N

SMILES

O=C(NC1=CC=CC(Cl)=C1)/C=C/C2=CC=C(OC)C(O)=C2

Solubility

Soluble in DMSO

Synonyms

GNX-865

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.